4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline
Description
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline is a halogenated aromatic amine featuring a bromine atom at the para position, a trifluoromethyl group at the meta position, and a cyclohexyl substituent on the nitrogen atom. Its molecular formula is C₁₃H₁₄BrF₃N, with a molecular weight of 329.16 g/mol (calculated from data in and ). This compound is primarily used in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, and advanced materials.
Properties
IUPAC Name |
4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3N/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBLBGHUMMMMMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline typically involves the following steps:
Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. This step introduces the bromine atom at the para position relative to the amino group.
Cyclohexylation: The brominated intermediate is then subjected to a nucleophilic substitution reaction with cyclohexylamine. This step involves heating the reaction mixture under reflux conditions in a suitable solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Substitution Reactions at the Bromine Atom
The bromine atom undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings.
Key observations:
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The electron-withdrawing trifluoromethyl group (meta to Br) enhances electrophilicity at the bromine site, facilitating cross-couplings.
-
Steric hindrance from the cyclohexyl group slows reaction kinetics compared to simpler analogues .
Functionalization of the Amine Group
The secondary amine undergoes acylation and alkylation, though steric effects moderate reactivity.
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-acetyl derivative | 63% | |
| Alkylation | Methyl iodide | NaH, DMF, 60°C, 6 h | N-methylated compound | 41% | |
| Sulfonylation | Tosyl chloride | Pyridine, CH₂Cl₂, RT | N-sulfonamide | 58% |
Mechanistic notes:
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
-
Low alkylation yields arise from steric hindrance by the cyclohexyl group.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group deactivates the ring, directing electrophiles to specific positions.
| Electrophile | Conditions | Position | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to -NH group | 4-Bromo-5-nitro derivative | 34% | |
| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, RT | Ortho to -CF₃ | 4-Bromo-2-chloro derivative | 27% |
Limitations:
-
Yields are lower than standard aniline derivatives due to the strong electron-withdrawing effects of -CF₃ and -Br.
Stability and Side Reactions
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- This compound serves as a critical building block in the synthesis of more complex organic molecules. Its bromine and trifluoromethyl groups facilitate electrophilic aromatic substitution reactions, making it an ideal precursor for creating various substituted anilines and heterocycles .
Table: Synthetic Routes Utilizing 4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline
Biological Applications
Potential Pharmacological Activities
- Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity. This compound has been studied for its potential interactions with biological targets, including various receptors involved in cellular signaling pathways .
Case Study: Antimicrobial Activity
Medicinal Chemistry
Drug Development
- The compound is under investigation as a precursor for novel pharmaceutical agents. Its ability to modify biological activity through the introduction of trifluoromethyl groups is particularly valuable in medicinal chemistry, where such modifications can enhance drug efficacy and selectivity .
Table: Pharmacological Properties of Trifluoromethyl Compounds
Industrial Applications
Agrochemicals and Dyes
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate cell membranes and reach its target sites. The bromine atom and cyclohexyl group can also influence the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline are best understood in comparison to related brominated trifluoromethylanilines. Key differences arise from substituent positions, nitrogen functionalization, and physicochemical properties.
Substituent Position and Reactivity
4-Bromo-3-(trifluoromethyl)aniline (CAS 393-36-2):
2-Bromo-4-(trifluoromethyl)aniline (CAS 57946-63-1):
Nitrogen Substituent Effects
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline (CAS 172215-91-7):
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline (CAS 1152870-19-3):
Table 1: Comparative Properties of Brominated Trifluoromethylanilines
Key Observations :
Biological Activity
4-Bromo-N-cyclohexyl-3-(trifluoromethyl)aniline is an aromatic amine with notable potential in biological applications, particularly in drug discovery and development. This compound is characterized by its unique structural features, including a bromine atom, a cyclohexyl group, and a trifluoromethyl substituent, which collectively influence its biological activity.
The compound's molecular structure can be represented as follows:
- Molecular Formula : C13H14BrF3N
- Molecular Weight : 330.16 g/mol
The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability. This characteristic is crucial for the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets such as enzymes and receptors. The bromine atom and cyclohexyl group may influence its binding affinity and selectivity, while the trifluoromethyl group can enhance its pharmacokinetic properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were found to be approximately 15 µM and 20 µM, respectively, indicating moderate potency .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | Bromine, cyclohexyl, trifluoromethyl | 10-50 | 15 (HeLa), 20 (MCF-7) |
| 4-Bromo-3-(trifluoromethyl)aniline | Lacks cyclohexyl group | 25-75 | 30 (HeLa), 35 (MCF-7) |
| 4-Bromo-N-methyl-3-(trifluoromethyl)aniline | Methyl instead of cyclohexyl | 15-60 | 25 (HeLa), 30 (MCF-7) |
Study on Anticancer Activity
A study published in Frontiers in Pharmacology evaluated the cytotoxic effects of various derivatives of aromatic amines, including our compound. The results indicated that modifications to the aniline structure could enhance anticancer efficacy. Specifically, the introduction of bulky groups like cyclohexyl significantly improved selectivity against cancer cells while reducing toxicity to normal cells .
Study on Antimicrobial Effects
In another investigation focused on antimicrobial agents, this compound was compared with other known antimicrobial compounds. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .
Q & A
Basic: What are the key synthetic routes for preparing 4-bromo-N-cyclohexyl-3-(trifluoromethyl)aniline?
Methodological Answer:
The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:
Bromination : Introduce bromine at the 4-position of 3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
Cyclohexylamine Substitution : React the brominated intermediate with cyclohexylamine via Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing trifluoromethyl group to activate the aromatic ring for amine attachment .
Purification : Column chromatography (C18 reverse-phase) or recrystallization ensures high purity, as impurities can skew spectroscopic data .
Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The bromine atom and bulky cyclohexyl group create steric hindrance, limiting accessibility for catalysts in reactions like Suzuki-Miyaura coupling. Key considerations:
- Electronic Effects : The trifluoromethyl group deactivates the ring, reducing electrophilic substitution rates. However, bromine’s ortho/para-directing nature can guide regioselective modifications .
- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to mitigate steric effects. Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) are effective for aryl-cyanation, as demonstrated in similar brominated anilines .
- Reaction Monitoring : Track progress via LCMS (e.g., m/z 265 [M+H]+ in Reference Example 69) to identify intermediates and optimize yields .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., cyclohexyl group integration at δ ~1.4–2.1 ppm) and confirms bromine/trifluoromethyl positions. ¹⁹F NMR quantifies trifluoromethyl environments .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z for C₁₃H₁₄BrF₃N) and detects isotopic patterns from bromine .
- X-ray Crystallography : SHELXL refinement resolves steric clashes and confirms spatial arrangement, critical for structure-activity studies .
Advanced: How does the trifluoromethyl group impact the compound’s electronic properties and basicity?
Methodological Answer:
- Electron-Withdrawing Effect : The -CF₃ group reduces electron density on the aromatic ring, lowering basicity (pKa ~1–2) compared to unsubstituted anilines. This is confirmed via Hammett plots and computational studies (DFT) .
- Resonance vs. Inductive Effects : While -CF₃ exerts strong inductive electron withdrawal, its limited resonance contribution stabilizes intermediates in SNAr reactions, as shown in substituted aniline reactivity studies .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity : Classified as Acute Tox. 4 (dermal/inhalation). Use fume hoods and PPE (nitrile gloves, lab coats) .
- Spill Management : Neutralize with activated carbon; avoid aqueous washdown due to potential halogenated byproducts .
Advanced: How can computational modeling (e.g., DFT) predict regioselectivity in further functionalization?
Methodological Answer:
- Frontier Orbital Analysis : HOMO/LUMO maps (via Gaussian09) identify reactive sites. For example, bromine’s para-position may show higher electrophilic susceptibility .
- Transition State Modeling : Simulate intermediates in palladium-catalyzed reactions to predict steric barriers from the cyclohexyl group .
Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. crystallography)?
Methodological Answer:
- Dynamic Effects : Rotational barriers in the cyclohexyl group can cause splitting in NMR but not in static X-ray structures. Variable-temperature NMR clarifies such discrepancies .
- Crystallographic Refinement : SHELX software resolves disorder in trifluoromethyl orientations, ensuring alignment with spectroscopic data .
Advanced: What role does this compound play in materials science (e.g., polymer design)?
Methodological Answer:
- Rod-Coil Copolymers : The rigid aromatic core and flexible cyclohexyl group enable tunable thermal stability (TGA data up to 200°C) and dielectric properties, as seen in trifluoromethylated poly(phenylene oxide) systems .
- Solubility Optimization : The -CF₃ group enhances solubility in polar solvents (e.g., DMF), critical for solution-processed polymers .
Basic: What thermal analysis methods assess its stability?
Methodological Answer:
- TGA/DSC : Thermal gravimetric analysis (heating rate 10°C/min under N₂) identifies decomposition thresholds (~250°C for similar trifluoromethyl anilines) .
- Differential Scanning Calorimetry : Detects phase transitions (e.g., melting points ~100–150°C) and validates purity .
Advanced: How does bromine’s position affect regioselectivity in subsequent reactions?
Methodological Answer:
- Directing Effects : Bromine at the 4-position directs electrophiles to the 2- or 6-positions. For example, nitration yields 2-nitro derivatives, confirmed by HPLC retention time shifts .
- Competitive Pathways : Steric hindrance from the cyclohexyl group may favor meta-substitution despite bromine’s ortho/para-directing influence, requiring mechanistic studies (e.g., kinetic isotope effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
